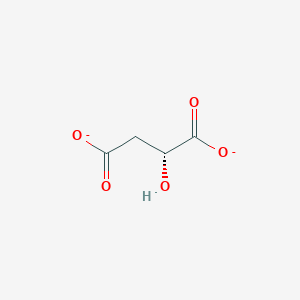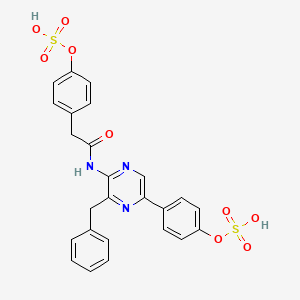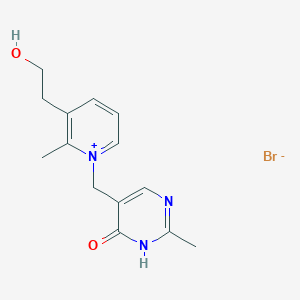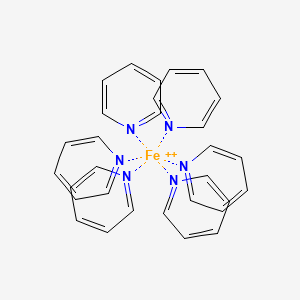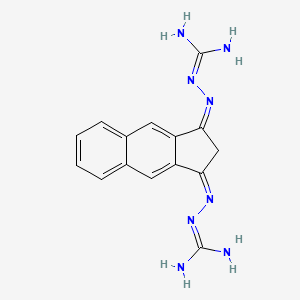![molecular formula C37H44O10 B1238818 [6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate CAS No. 55306-11-1](/img/structure/B1238818.png)
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate is a diterpenoid ester isolated from the plant Gnidia lamprantha. It is known for its potent antileukemic properties and has been the subject of various pharmacological studies . This compound is part of a larger group of diterpenoids, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gnididin involves several steps, starting from the extraction of the plant material. The diterpenoid esters are typically isolated using chromatographic techniques. The synthetic preparation of gnididin can be complex due to its intricate molecular structure. Common methods involve the use of transition metal catalysts and specific reaction conditions to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of gnididin is not widely documented, likely due to its specific and limited use in research settings. the general approach would involve large-scale extraction from Gnidia lamprantha, followed by purification processes to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: [6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its different biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving gnididin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of gnididin can lead to the formation of hydroxylated derivatives, which may exhibit different biological activities .
科学的研究の応用
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate has been extensively studied for its antileukemic properties. It has shown significant activity against various leukemia cell lines, making it a promising candidate for cancer research . Additionally, gnididin has been investigated for its anti-inflammatory and antiviral activities, further highlighting its potential in medical research .
In chemistry, gnididin serves as a model compound for studying the synthesis and reactivity of diterpenoid esters. Its complex structure provides valuable insights into the mechanisms of ester formation and modification .
作用機序
The mechanism of action of gnididin involves its interaction with specific molecular targets in cancer cells. It is believed to inhibit the proliferation of leukemia cells by interfering with their DNA synthesis and inducing apoptosis. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that gnididin may target key enzymes involved in cell cycle regulation .
類似化合物との比較
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate is structurally similar to other diterpenoid esters such as gniditrin and gnidicin. These compounds share a similar skeleton and exhibit comparable biological activities. gnididin is unique in its potent antileukemic activity, which sets it apart from its analogs .
List of Similar Compounds:- Gniditrin
- Gnidicin
- Huratoxin
- Simplexin
These compounds, like gnididin, are derived from plants in the Thymelaeaceae family and have been studied for their various pharmacological properties .
特性
CAS番号 |
55306-11-1 |
|---|---|
分子式 |
C37H44O10 |
分子量 |
648.7 g/mol |
IUPAC名 |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-26(39)43-29-23(5)36-25-19-22(4)28(40)34(25,42)32(41)33(20-38)30(44-33)27(36)31-35(29,21(2)3)46-37(45-31,47-36)24-16-13-12-14-17-24/h10-19,23,25,27,29-32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+ |
InChIキー |
OBYWPUMYSJSSFH-LNCIWOMLSA-N |
異性体SMILES |
CCCCC/C=C/C=C/C(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
SMILES |
CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
正規SMILES |
CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
| 55306-11-1 | |
同義語 |
gnididin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1238735.png)
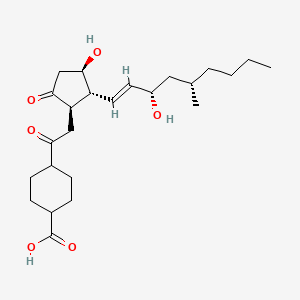
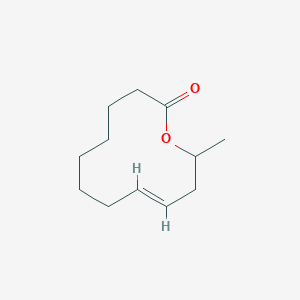
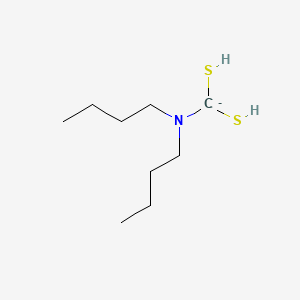
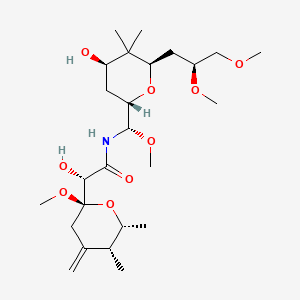
![(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1238747.png)
![(2E)-3-{3-[(5-Ethyl-3-iodo-6-methyl-2-oxo-1,2-dihydropyridin-4-YL)oxy]phenyl}acrylonitrile](/img/structure/B1238748.png)
